N-butyl-2-chloro-N-ethylacetamide
Description
N-Butyl-2-chloro-N-ethylacetamide is a substituted acetamide featuring a chloro group at the α-carbon and both butyl and ethyl substituents on the nitrogen atom. Substituted acetamides are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and functional versatility .
Properties
IUPAC Name |
N-butyl-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAAEYPCHPYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-chloro-N-ethylacetamide is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure and functional groups contribute to its biological activity, making it a subject of research for potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by its chloroacetamide structure, which consists of a butyl group and an ethyl group attached to the nitrogen atom. This configuration enhances its hydrophobicity, facilitating interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₄ClN₃O |
| Molecular Weight | 175.65 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Approx. 210 °C |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Studies have shown that it can act as an inhibitor of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.
The mechanism of action involves binding to the active or allosteric sites of enzymes, thereby altering their activity. For instance, inhibition of CA IX has been reported with IC50 values ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over other isoforms .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls .
- Enzyme Inhibition Study : Another investigation highlighted its role as a potent inhibitor against CA IX, suggesting its potential use in cancer therapy targeting tumor microenvironments .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests it could interfere with bacterial growth by inhibiting essential enzymes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds such as N-butyl-2-chloro-N-methylacetamide. The differences in substituents (ethyl vs. methyl) significantly impact their hydrophobicity and enzyme interaction profiles.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 10.93 - 25.06 | High for CA IX |
| N-butyl-2-chloro-N-methylacetamide | Variable | Lower selectivity |
Comparison with Similar Compounds
Structural and Commercial Comparison
The table below compares N-butyl-2-chloro-N-ethylacetamide with two analogs from the evidence:
Notes:
Physical and Chemical Properties
While direct data for this compound is scarce, its simpler analog N-butyl-2-chloroacetamide (CAS 5349-24-6, C₆H₁₂ClNO) provides a reference:
Key Comparisons :
Substituent Effects: The cyclohexyl group in 2-chloro-N-cyclohexyl-N-ethylacetamide introduces steric bulk and hydrophobicity, likely reducing solubility in polar solvents compared to the butyl-ethyl variant .
Commercial Viability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
